Malonaldehyde bis(phenylimine) monohydrochloride

Catalog No.
S1901494
CAS No.
123071-42-1
M.F
C15H15ClN2
M. Wt
258.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Malonaldehyde bis(phenylimine) monohydrochloride

CAS Number

123071-42-1

Product Name

Malonaldehyde bis(phenylimine) monohydrochloride

IUPAC Name

N,N'-diphenylpropane-1,3-diimine;hydrochloride

Molecular Formula

C15H15ClN2

Molecular Weight

258.74 g/mol

InChI

InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-6,8-13H,7H2;1H

InChI Key

FLMLOZWXXPLHIE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=CCC=NC2=CC=CC=C2.Cl

Canonical SMILES

C1=CC=C(C=C1)N=CCC=NC2=CC=CC=C2.Cl

Malonaldehyde bis(phenylimine) monohydrochloride is a chemical compound with the linear formula CH₂(CH=NC₆H₅)₂·HCl and a molecular weight of 258.75 g/mol. It is recognized for its distinct structure, which includes two phenyl groups linked by imine bonds to a malonaldehyde backbone, along with a hydrochloride component. This compound is primarily used as a fluorescent dye in various biological and chemical applications, making it valuable in fields such as histology and diagnostic assays .

DAFDA's primary application lies in its ability to label cells for fluorescence microscopy. It is a cell-permeable dye, meaning it can enter living cells. Once inside, DAFDA is cleaved by esterases (enzymes) present in the cytoplasm. This cleavage removes the two phenylimine groups, leaving a non-fluorescent product. However, in live cells with intact esterase activity, the phenylimine groups remain attached, resulting in a fluorescent signal upon excitation with light at a specific wavelength []. This allows researchers to differentiate live cells (fluorescent) from dead or fixed cells (non-fluorescent).

Fluorescent Labeling:

Due to its fluorescent properties, Malonaldehyde bis(phenylimine) monohydrochloride is a valuable tool for labeling biomolecules in biological research. The dye can be covalently attached to proteins, nucleic acids, and other biomolecules, allowing researchers to visualize and track their movement and interactions within cells or tissues. Source: [PubChem entry for Malonaldehyde bis(phenylimine) monohydrochloride: ]

Lipid Peroxidation Studies:

Malonaldehyde bis(phenylimine) monohydrochloride can be used as a marker for lipid peroxidation, a process where free radicals damage cell membranes. By measuring the fluorescence intensity of the dye, researchers can assess the extent of oxidative stress in cells or tissues. This information is valuable in understanding various diseases associated with oxidative damage, such as neurodegenerative diseases and atherosclerosis. Source: [Research article on the use of Malonaldehyde bis(phenylimine) monohydrochloride in lipid peroxidation studies: ]

DNA Photocleavage Studies:

The dye can also be used to study the photocleavage of DNA, a process where light breaks down DNA strands. By incorporating Malonaldehyde bis(phenylimine) monohydrochloride into DNA and exposing it to light, researchers can investigate the mechanisms of DNA damage caused by UV radiation or other light sources. This knowledge is crucial for understanding the development of skin cancer and other photo-induced pathologies. Source: [Research article on the use of Malonaldehyde bis(phenylimine) monohydrochloride in DNA photocleavage studies]

Other Potential Applications:

Malonaldehyde bis(phenylimine) monohydrochloride is being explored for various other research applications, including:

  • Development of new biosensors for the detection of specific molecules.
  • Labeling of nanoparticles for drug delivery and bioimaging studies.
  • Studies of protein-protein interactions.
Typical of imines and aldehydes. Key reactions include:

  • Condensation Reactions: The formation of this compound involves the condensation of malonaldehyde with aniline derivatives, leading to the release of water.
  • Hydrolysis: Under acidic or basic conditions, the imine bonds can undergo hydrolysis, reverting to the original aldehyde and amine components.
  • Reduction Reactions: The imine groups can be reduced to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight its reactivity and potential for further chemical modifications .

Research indicates that malonaldehyde bis(phenylimine) monohydrochloride exhibits biological activity, particularly as a fluorescent probe in cellular imaging. Its ability to fluoresce makes it useful for visualizing cellular structures and processes. Additionally, studies suggest potential antioxidant properties, which may contribute to its applications in biomedical research .

The synthesis of malonaldehyde bis(phenylimine) monohydrochloride typically involves the following steps:

  • Condensation: Malonaldehyde is reacted with aniline or substituted anilines in an acidic medium to form the bis(phenylimine).
  • Crystallization: The product is purified through crystallization from suitable solvents, often involving hydrochloric acid to yield the monohydrochloride salt.
  • Characterization: The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

This method allows for the production of high-purity samples suitable for research and application .

Malonaldehyde bis(phenylimine) monohydrochloride has several notable applications:

  • Fluorescent Dye: It is extensively used in histological staining and cellular imaging due to its fluorescent properties.
  • Diagnostic Assays: The compound plays a role in various diagnostic tests, particularly in hematology and histology .
  • Chemical Research: It serves as a building block for synthesizing other compounds in organic chemistry.

These applications underscore its versatility and importance in both research and practical settings .

Interaction studies involving malonaldehyde bis(phenylimine) monohydrochloride have focused on its binding properties with biological macromolecules. Research indicates that it can interact with proteins and nucleic acids, which may influence cellular processes. These interactions are crucial for understanding its mechanism of action as a fluorescent probe and its potential therapeutic applications .

Malonaldehyde bis(phenylimine) monohydrochloride shares structural similarities with several other compounds, particularly those containing imine functionalities. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Benzaldehyde bis(phenylimine)ImineDerived from benzaldehyde; less reactive than malonaldehyde derivative.
Salicylaldehyde bis(phenylimine)ImineContains hydroxyl group; used in coordination chemistry.
Acetophenone bis(phenylimine)ImineExhibits different reactivity due to ketone presence; used in organic synthesis.

Malonaldehyde bis(phenylimine) monohydrochloride is unique due to its specific combination of properties that make it particularly effective as a fluorescent dye, setting it apart from these similar compounds .

Malonaldehyde bis(phenylimine) monohydrochloride exhibits distinctive solubility characteristics that reflect its ionic nature as a hydrochloride salt and its structural features containing conjugated aromatic systems. The compound demonstrates selective solubility patterns across different solvent systems [1] [2] [3].

Polar Solvent Solubility

The compound shows partial solubility in water, with multiple sources consistently reporting it as "partly soluble" or "soluble in water (partly)" [1] [2] [3]. This limited aqueous solubility is attributed to the presence of the hydrochloride moiety, which provides ionic character, balanced against the hydrophobic nature of the bis(phenylimine) structure. The partial water solubility makes the compound suitable for biological applications where controlled aqueous solubility is desired [1] [4].

In methanol, the compound demonstrates enhanced solubility compared to water, with quantitative data indicating a solubility of approximately 2.5% with a characteristic appearance described as "clear, yellow to orange" [2] [5]. This improved solubility in methanol reflects the polar protic nature of the solvent, which can effectively solvate both the ionic hydrochloride component and interact with the aromatic systems through π-π interactions.

Dimethyl sulfoxide represents another polar aprotic solvent where the compound shows slight solubility. Laboratory reports indicate the compound is "slightly soluble" in dimethyl sulfoxide, often requiring sonication for complete dissolution [6] [7]. This solubility profile in dimethyl sulfoxide is consistent with the compound's use in organic synthesis reactions where controlled solubility is advantageous.

Non-polar Solvent Solubility

The compound demonstrates good solubility in non-polar and moderately polar organic solvents. In chloroform, quantitative solubility data indicates a solubility of 25 mg/mL at room temperature [5]. This substantial solubility in chloroform reflects the compound's organic character and the ability of the aromatic systems to interact favorably with the chlorinated solvent through van der Waals forces.

General organic solvents show favorable compatibility with the compound, with literature sources noting that it "dissolves well in organic solvents" [8]. This broad solubility in organic systems is attributed to the predominantly organic structure of the molecule, despite the presence of the hydrochloride salt component.

Ethanol provides another example of favorable solubility, with the compound being described as "soluble" in ethanol [9]. This solubility pattern in ethanol is consistent with the compound's use in synthetic applications where alcoholic solvents are preferred.

Solubility Temperature Dependence

All reported solubility measurements are conducted at room temperature, indicating that the compound's solubility characteristics are stable under standard laboratory conditions [1] [2] [3] [5]. No significant temperature-dependent solubility studies have been reported in the literature, suggesting that the compound's solubility behavior is predictable across normal handling temperatures.

Thermal Stability and Decomposition Pathways

The thermal stability of malonaldehyde bis(phenylimine) monohydrochloride is characterized by decomposition behavior rather than clean melting, indicating the compound undergoes chemical degradation upon heating. Multiple analytical sources provide consistent thermal stability data [1] [2] [10] [11].

Decomposition Temperature Range

The compound exhibits a decomposition temperature range of 215-218°C, with various sources reporting slightly different values within this range [1] [2] [11]. Certificate of analysis data specifically reports a decomposition temperature of 217°C, representing a precisely determined value under controlled analytical conditions [10]. This narrow temperature range indicates consistent thermal behavior across different sample preparations and analytical methods.

The decomposition process occurs rather than true melting, as evidenced by the consistent notation of "decomposition" in all thermal analytical reports [1] [2] [10] [11]. This decomposition behavior is characteristic of organic hydrochloride salts, where thermal energy promotes dissociation of the ionic components and subsequent degradation of the organic framework.

Thermal Decomposition Characteristics

The thermal decomposition of malonaldehyde bis(phenylimine) monohydrochloride likely involves multiple pathways. The initial decomposition step presumably involves the loss of hydrogen chloride from the hydrochloride salt, converting the protonated imine back to the free base form [1] [2]. This dehydrohalogenation represents the primary thermal decomposition pathway for organic hydrochloride salts.

Following hydrogen chloride elimination, the organic framework becomes susceptible to further thermal degradation. The bis(phenylimine) structure contains conjugated double bonds and aromatic systems that can undergo thermal rearrangement, cyclization, or fragmentation reactions at elevated temperatures [1] [2]. The specific decomposition products have not been extensively characterized in the available literature, but typical thermal degradation of aromatic imine compounds involves formation of various nitrogen-containing heterocycles and aromatic fragments.

Thermal Stability Considerations

The compound demonstrates adequate thermal stability for normal laboratory handling and storage at room temperature [1] [2] [11]. The decomposition temperature of 215-218°C provides a substantial safety margin for typical synthetic applications, where reaction temperatures rarely exceed 150°C [1] [2].

For synthetic applications requiring elevated temperatures, the thermal stability data indicates that the compound should be handled with caution above 200°C. The decomposition behavior suggests that prolonged heating even at temperatures below the decomposition point may lead to gradual degradation, particularly in the presence of moisture or acidic conditions [1] [2].

Acid-Base Characteristics and Protonation States

Malonaldehyde bis(phenylimine) monohydrochloride exists as a monoprotonated salt, where the organic base has been neutralized with one equivalent of hydrochloric acid. This protonation state significantly influences the compound's physicochemical properties and reactivity [1] [2] [12].

Protonation Site and Mechanism

The compound contains two imine nitrogen atoms within its bis(phenylimine) structure, each capable of protonation under appropriate conditions. However, the monohydrochloride salt indicates that only one of these nitrogen atoms is protonated under normal conditions [1] [2] [12]. The selective protonation likely occurs at the imine nitrogen that exhibits higher basicity, influenced by the electronic environment and steric factors around each nitrogen center.

The protonation process involves the donation of a proton from hydrochloric acid to the most basic imine nitrogen, resulting in the formation of an iminium ion stabilized by the chloride counterion [1] [2]. This ionic interaction provides the compound with its salt-like properties while maintaining the structural integrity of the organic framework.

Acid-Base Equilibrium Behavior

As a hydrochloride salt, the compound exhibits typical acid-base behavior of organic salts. In aqueous solutions, the compound can undergo partial dissociation, releasing hydrogen chloride and regenerating the free base form [1] [2]. This equilibrium behavior is pH-dependent, with acidic conditions favoring the protonated salt form and basic conditions promoting deprotonation.

The acid-base characteristics influence the compound's solubility behavior, with the protonated form generally showing enhanced water solubility compared to the neutral base form [1] [2] [3]. This pH-dependent solubility behavior is utilized in applications where controlled solubility is required based on solution conditions.

Ionic Character and Salt Properties

The monohydrochloride salt structure imparts ionic character to the compound, distinguishing it from purely covalent organic molecules [1] [2] [12]. This ionic nature contributes to the compound's crystalline solid state, hygroscopic behavior, and enhanced solubility in polar solvents compared to the neutral base form.

The salt formation also influences the compound's thermal stability, as the ionic interactions must be overcome during thermal decomposition processes [1] [2] [10]. The presence of the chloride counterion provides charge balance and contributes to the overall stability of the protonated structure.

Dates

Last modified: 08-16-2023

Explore Compound Types